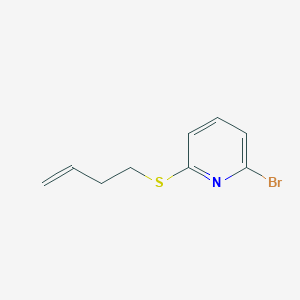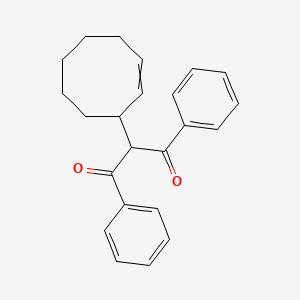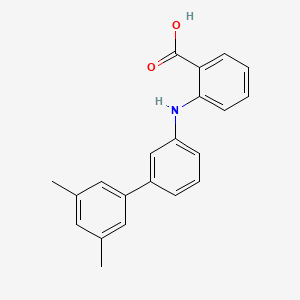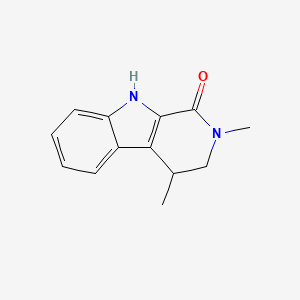
Pyridine, 2-bromo-6-(3-butenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-bromo-6-(3-butenylthio)- is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a 3-butenylthio group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- typically involves the nucleophilic substitution of halopyridines with 3-butenylthiolate anions. One common method involves the reaction of 2,6-dibromopyridine with 3-butenylthiolate ions, which can be generated from divinyl sulfide and sodium in liquid ammonia . The reaction conditions usually require low temperatures and careful control of the reactant addition to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Pyridine, 2-bromo-6-(3-butenylthio)- may involve large-scale synthesis using similar nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-bromo-6-(3-butenylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the 3-butenylthio group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions may yield sulfoxides or sulfones.
Scientific Research Applications
Pyridine, 2-bromo-6-(3-butenylthio)- has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-6-(3-butenylthio)- involves its interaction with molecular targets through its functional groups. The bromine atom and the 3-butenylthio group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halopyridines and pyridine derivatives with different substituents at the 2- and 6-positions. Examples include 2-bromo-6-methylpyridine and 2-chloro-6-(3-butenylthio)pyridine .
Uniqueness
Pyridine, 2-bromo-6-(3-butenylthio)- is unique due to the presence of both a bromine atom and a 3-butenylthio group, which confer specific reactivity and binding properties. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
672263-62-6 |
|---|---|
Molecular Formula |
C9H10BrNS |
Molecular Weight |
244.15 g/mol |
IUPAC Name |
2-bromo-6-but-3-enylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNS/c1-2-3-7-12-9-6-4-5-8(10)11-9/h2,4-6H,1,3,7H2 |
InChI Key |
NXFJQCOALQUWRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCSC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)

![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)

![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)



![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)

![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)

![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
